tert-Butyl 8-aminochromane-3-carboxylate
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Overview
Description
tert-Butyl 8-aminochromane-3-carboxylate is an organic compound that belongs to the class of chromanes Chromanes are bicyclic compounds containing a benzene ring fused to a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 8-aminochromane-3-carboxylate typically involves the following steps:
Formation of the Chromane Ring: The chromane ring can be synthesized through a cyclization reaction involving phenols and aldehydes or ketones.
Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction or through direct amination reactions.
tert-Butyl Protection: The tert-butyl group is introduced using tert-butyl esters or tert-butyl carbamates under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes but optimized for yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: tert-Butyl 8-aminochromane-3-carboxylate can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce carbonyl compounds to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Conditions for substitution reactions often involve bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
tert-Butyl 8-aminochromane-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of tert-Butyl 8-aminochromane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions, while the chromane ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Used as a protecting group for amines in organic synthesis.
tert-Butyl alcohol: A tertiary alcohol used as a solvent and intermediate in organic synthesis.
Uniqueness
tert-Butyl 8-aminochromane-3-carboxylate is unique due to the combination of the chromane ring, the tert-butyl protecting group, and the amino functionality. This combination provides a versatile scaffold for further chemical modifications and applications in various fields.
Properties
Molecular Formula |
C14H19NO3 |
---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
tert-butyl 8-amino-3,4-dihydro-2H-chromene-3-carboxylate |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)18-13(16)10-7-9-5-4-6-11(15)12(9)17-8-10/h4-6,10H,7-8,15H2,1-3H3 |
InChI Key |
UWORPEGHRSTXQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC2=C(C(=CC=C2)N)OC1 |
Origin of Product |
United States |
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